Mal-amido-PEG9-NHBoc

説明

特性

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H57N3O14/c1-32(2,3)49-31(39)34-8-11-41-13-15-43-17-19-45-21-23-47-25-27-48-26-24-46-22-20-44-18-16-42-14-12-40-10-7-33-28(36)6-9-35-29(37)4-5-30(35)38/h4-5H,6-27H2,1-3H3,(H,33,36)(H,34,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRNVZPRNZMLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H57N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Alchemist's Bridge: A Technical Guide to Mal-amido-PEG9-NHBoc in Advanced Bioconjugation

In the landscape of modern therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted biologics, the linker molecule is not merely a connector but a critical determinant of efficacy, stability, and safety. Among the vast arsenal of bioconjugation reagents, Mal-amido-PEG9-NHBoc has emerged as a cornerstone technology. Its trifunctional architecture—a thiol-reactive maleimide, a hydrophilic polyethylene glycol (PEG) spacer, and a protected amine—offers a masterful blend of reactivity, solubility, and synthetic versatility.

This guide provides an in-depth exploration of the chemical properties, solubility characteristics, and field-proven applications of this compound. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, offering insights to empower researchers, scientists, and drug development professionals to harness the full potential of this pivotal linker.

Part 1: Core Chemical and Physical Characteristics

This compound is a heterobifunctional linker designed for sequential conjugation strategies. The maleimide group provides a reactive handle for site-specific attachment to cysteine residues on proteins, while the Boc-protected amine offers a latent reactive site that can be unmasked for subsequent modification. The nine-unit PEG chain is not merely a spacer; it is a critical component that imparts favorable physicochemical properties to the entire conjugate.[1]

The hydrophilic nature of the PEG spacer significantly enhances the aqueous solubility of the molecule and, by extension, the final bioconjugate.[2][3] This is a crucial feature, as many potent cytotoxic payloads used in ADCs are hydrophobic. Improved solubility can mitigate aggregation, a common challenge in protein therapeutic development, and can lead to improved pharmacokinetic profiles, including extended circulation half-life and reduced immunogenicity.[1]

Herein is a summary of the key chemical properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C32H57N3O14 | [2] |

| Molecular Weight | 707.8 g/mol | [2] |

| Purity | Typically ≥98% | [3] |

| Appearance | White to off-white solid or viscous liquid | [4] |

| Storage Conditions | Store at -20°C, protected from moisture | [3][5] |

Part 2: Navigating the Solubility Landscape

A thorough understanding of a linker's solubility is paramount for efficient reaction setup and purification. This compound, thanks to its PEG chain, exhibits favorable solubility in a range of solvents, facilitating its use in diverse experimental conditions. The Boc protecting group also contributes to its solubility in organic solvents.

Table of Solubility:

| Solvent | Solubility | Notes | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. Use anhydrous grade to prevent hydrolysis. | [3][6] |

| Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solution preparation. Use anhydrous grade. | [3][6] |

| Dichloromethane (DCM) | Soluble | Useful for reactions involving the Boc-protected amine and for workup procedures. | [3] |

| Water | Soluble | The PEG chain imparts water solubility, allowing for reactions in aqueous buffers. A related compound, mPEG-Maleimide, is soluble at 10 mg/mL. | [7][8] |

| Chloroform | Soluble | [7] |

Expert Insight: While PEGylated compounds are designed for aqueous compatibility, it is best practice to prepare a concentrated stock solution of this compound in an anhydrous organic solvent like DMSO or DMF immediately before use.[9] The maleimide group is susceptible to hydrolysis, particularly in aqueous solutions with a pH above 7.5.[6] Preparing fresh solutions minimizes the degradation of this critical functional group, ensuring maximal reactivity.

Part 3: The Art of Bioconjugation: A Two-Stage Workflow

The utility of this compound lies in its capacity for a controlled, two-step conjugation process. First, the maleimide is coupled to a thiol-containing biomolecule. Second, after purification, the Boc group is removed to reveal a primary amine, which is then available for conjugation to a second molecule of interest (e.g., a cytotoxic payload, an imaging agent, or another protein).

Stage 1: Thiol-Maleimide Conjugation

The reaction between a maleimide and a sulfhydryl group (typically from a cysteine residue) is a Michael addition, forming a stable thioether bond.[10] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5, making it ideal for modifying proteins in the presence of other nucleophilic residues like lysine.[11]

Below is a logical workflow for the conjugation of this compound to a thiol-containing protein, such as a monoclonal antibody with accessible cysteine residues.

Detailed Protocol for Thiol-Maleimide Conjugation:

-

Protein Preparation:

-

Dissolve the thiol-containing protein (e.g., a reduced antibody) in a suitable conjugation buffer at a concentration of 1-10 mg/mL.

-

Causality: The buffer must be free of extraneous thiols (e.g., from dithiothreitol, DTT) that would compete with the protein for the maleimide linker. A pH of 7.0-7.5 is optimal to ensure the specific reaction with thiols while minimizing hydrolysis of the maleimide group. Common choices include phosphate-buffered saline (PBS), HEPES, or Tris buffers. If the protein's cysteine residues are present as disulfides, they must first be reduced using a reagent like TCEP (tris(2-carboxyethyl)phosphine), followed by removal of the reducing agent.[]

-

-

Linker Preparation:

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the linker relative to the available thiol groups on the protein.[4]

-

Causality: A molar excess of the linker helps to drive the reaction to completion, ensuring a high conjugation efficiency. The optimal ratio may need to be determined empirically for each specific protein.

-

-

Incubation:

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring or rotation.[4] Protect the reaction from light, especially if any components are light-sensitive.

-

Causality: The reaction is typically rapid, but longer incubation times at a lower temperature can be beneficial for sensitive proteins.

-

-

Quenching (Optional):

-

The reaction can be quenched by adding a small molecule thiol, such as cysteine or N-acetylcysteine, to react with any excess maleimide linker.[13]

-

Causality: This step prevents the unreacted linker from potentially reacting with other molecules in downstream applications.

-

-

Purification:

-

Remove the excess linker and other reaction components from the conjugated protein. Common methods include size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[4]

-

Causality: Purification is essential to obtain a well-defined product and to remove any components that could interfere with subsequent steps or the final application.

-

The Instability of the Thioether Bond: A Critical Consideration

While the thioether bond formed is generally considered stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in vivo.[11][14] This can lead to "payload migration" in ADCs, where the drug-linker is transferred to other proteins, causing off-target toxicity.[11]

One strategy to mitigate this is to promote the hydrolysis of the thiosuccinimide ring after conjugation. The resulting ring-opened structure is more stable and resistant to the retro-Michael reaction.[15] This hydrolysis can sometimes be facilitated by the local microenvironment of the protein or by adjusting the pH of the buffer after the initial conjugation.[16]

Stage 2: Boc Deprotection

Once the this compound linker is successfully conjugated to the first biomolecule and the product is purified, the Boc protecting group can be removed to reveal a primary amine. This is typically achieved under acidic conditions.

Detailed Protocol for Boc Deprotection:

-

Reaction Setup:

-

Dissolve the purified conjugate from Stage 1 in a suitable anhydrous solvent, such as dichloromethane (DCM).[17]

-

Add a solution of trifluoroacetic acid (TFA) in DCM. A common concentration is 20-50% TFA.[17][18]

-

Causality: TFA is a strong acid that effectively cleaves the Boc group. The reaction is performed under anhydrous conditions to prevent unwanted side reactions. The specific concentration of TFA and reaction time may need to be optimized to ensure complete deprotection without degrading the protein conjugate.

-

-

Incubation:

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by an appropriate analytical method (e.g., mass spectrometry).[19]

-

-

Workup and Purification:

-

Remove the TFA and DCM, typically by rotary evaporation or a stream of nitrogen.

-

The resulting product, which now has a free amine (often as a TFA salt), can be redissolved in a buffer and purified by methods such as SEC or dialysis to remove any residual acid and byproducts.

-

Causality: Thorough removal of the acid is crucial before proceeding to the next step, as the pH will affect the subsequent amine-reactive conjugation.

-

The newly exposed primary amine is now ready for reaction with an amine-reactive species, such as an NHS ester, to complete the synthesis of the final conjugate.

Conclusion: A Versatile Tool for Precision Bioconjugation

This compound stands as a testament to the power of rational linker design in modern drug development. Its carefully selected functional groups and the inclusion of a hydrophilic PEG spacer provide a robust and versatile platform for creating complex, well-defined bioconjugates. By understanding the underlying chemical principles—the specifics of thiol-maleimide chemistry, the importance of linker stability, and the conditions for controlled deprotection—researchers can confidently employ this linker to build the next generation of targeted therapeutics. The protocols and insights provided in this guide serve as a foundation for the successful application of this compound, enabling the translation of innovative molecular concepts into impactful scientific and clinical outcomes.

References

-

Nanocs. (n.d.). Methoxypolyethylene glycol Maleimide, mPEG-Maleimide. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). Mal-amido-PEG9-NH-Boc (C007B-365903). Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond? Retrieved from [Link]

-

Biopharma PEG. (n.d.). ADC Linkers. Retrieved from [Link]

- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.

-

Biopharma PEG. (n.d.). FAQ. Retrieved from [Link]

-

ResearchGate. (2020, July 29). Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue? Retrieved from [Link]

- d'Arcier, Y. F., et al. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. International Journal of Pharmaceutics, 545(1-2), 175-184.

-

NJ Bio, Inc. (2025). Recent Advances in ADCs. Retrieved from [Link]

-

UCL Discovery. (2018). minireview: addressing the retro-michael instability of maleimide bioconjugates. Retrieved from [Link]

-

d'Arcier, Y. F., et al. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. PubMed. Retrieved from [Link]

-

ResearchGate. (2025, February 17). Can I make stock solution of Maleimide-PEG-NHS in hydrated DMSO? Retrieved from [Link]

-

Angewandte Chemie. (2015). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Retrieved from [Link]

- Kim, D., & Park, H. S. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC chemical biology, 2(5), 1335–1353.

-

CD Bioparticles. (n.d.). MAL-amido-PEG9-Amine TFA salt. Retrieved from [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

Sources

- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 2. cenmed.com [cenmed.com]

- 3. Mal-amido-PEG9-NH-Boc, 2182602-20-4 | BroadPharm [broadpharm.com]

- 4. broadpharm.com [broadpharm.com]

- 5. labsolu.ca [labsolu.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nanocs.net [nanocs.net]

- 8. Mal-amido-PEG9-amine TFA salt, 2182602-22-6 | BroadPharm [broadpharm.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vectorlabs.com [vectorlabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. d-nb.info [d-nb.info]

- 15. creativepegworks.com [creativepegworks.com]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Maleimide-Thiol Conjugation: Mechanism and Optimization

For Researchers, Scientists, and Drug Development Professionals

The covalent linkage of molecules to biomolecules is a foundational technique in modern biotechnology and pharmaceutical development. Among the various bioconjugation strategies, the reaction between a maleimide and a thiol has emerged as a leading method for site-specific modification, particularly at cysteine residues.[1] Its widespread use is due to its high selectivity for thiols under mild, physiological conditions, rapid reaction kinetics, and the formation of a stable thioether bond.[1][2] This technical guide provides a detailed exploration of the maleimide-thiol conjugation, covering its core mechanism, factors influencing the reaction, potential side reactions, and practical protocols to empower researchers in their experimental designs.

The Core Principle: A Michael Addition Reaction

The conjugation of a maleimide to a thiol-containing molecule, such as a protein with cysteine residues, proceeds through a Michael addition reaction.[1][3][4] In this mechanism, a nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[1] This reaction is highly efficient in polar solvents like water, DMSO, or DMF, which help in the formation of the reactive thiolate ion.[1][4][5] The outcome is a stable covalent thioether bond, specifically a thiosuccinimide linkage.[1][] This reaction is often classified as a "click chemistry" reaction due to its modularity, broad scope, high yields, and simple reaction conditions.[1][3]

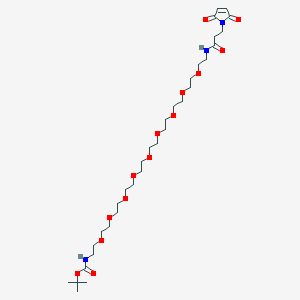

Caption: Mechanism of Maleimide-Thiol Conjugation.

Critical Parameters Influencing the Reaction

The success of maleimide-thiol conjugation hinges on several key experimental parameters. Careful control of these factors is essential for maximizing yield and ensuring the specificity of the reaction.

2.1. The Pivotal Role of pH

The pH of the reaction buffer is the most critical factor.[7] The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[5][7][8][9] This range strikes a crucial balance:

-

Below pH 6.5: The reaction rate is significantly slower because the thiol group is predominantly in its protonated form (R-SH), which is less nucleophilic.[8]

-

Above pH 7.5: The selectivity of the reaction decreases. The maleimide group becomes more susceptible to hydrolysis and can react competitively with primary amines, such as the ε-amino group of lysine residues.[5][7][8][9] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, but this selectivity diminishes as the pH increases.[5][7][8][9]

| pH Range | Primary Effect on Reaction | Consequence |

| < 6.5 | Thiol group is mostly protonated (R-SH). | Reduced nucleophilicity, leading to a significantly slower reaction rate.[8] |

| 6.5 - 7.5 | Optimal balance of reactive thiolate (R-S⁻) and maleimide stability. | High chemoselectivity for thiols and efficient conjugation.[5][7][8] |

| > 7.5 | Increased concentration of deprotonated primary amines (e.g., lysine). | Competitive reaction with amines, reducing selectivity for thiols.[5][7][8] |

| > 8.5 | Accelerated hydrolysis of the maleimide ring. | Formation of a non-reactive maleamic acid, preventing conjugation.[10] |

2.2. Temperature and Molar Ratio

-

Temperature: While the reaction proceeds readily at room temperature, it can also be performed at 4°C overnight.[11] Higher temperatures can accelerate the rate of the retro-Michael reaction, a side reaction that leads to deconjugation.[12]

-

Molar Ratio: A molar excess of the maleimide-containing reagent (typically 10-20 fold) is often recommended to drive the reaction to completion.[11][13] However, the optimal ratio can vary depending on the specific reactants and should be determined empirically.[13]

2.3. Buffer Composition and Reducing Agents

The choice of buffer is critical. Buffers should be free of primary and secondary amines and thiols to avoid competing reactions.[5][9] Suitable buffers include PBS, Tris, and HEPES.[14] For proteins with disulfide bonds, a reducing agent is necessary to generate free thiols. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it does not contain a thiol group and does not need to be removed before adding the maleimide reagent.[10] If dithiothreitol (DTT) is used, it must be thoroughly removed, for instance by a desalting column, before initiating the conjugation.[9][10]

Navigating Potential Side Reactions

While highly selective, the maleimide-thiol reaction is not without potential pitfalls. Understanding and mitigating these side reactions is crucial for obtaining a homogeneous and stable conjugate.

3.1. Hydrolysis of the Maleimide Group

The maleimide ring is susceptible to hydrolysis, which increases with pH.[5][8] This ring-opening reaction forms an unreactive maleamic acid, rendering the maleimide incapable of reacting with thiols.[5][8] Therefore, aqueous solutions of maleimide-containing reagents should be prepared immediately before use, and stock solutions are best stored in anhydrous solvents like DMSO or DMF at -20°C.[9]

3.2. The Reversibility of the Thioether Bond: Retro-Michael Reaction

The thiosuccinimide linkage formed can undergo a retro-Michael reaction, reverting to the original thiol and maleimide.[12][15] This is particularly relevant in vivo, where the presence of other thiols, such as glutathione, can lead to a thiol exchange reaction.[15][16] This "payload migration" can result in off-target effects and reduced efficacy of antibody-drug conjugates (ADCs).[5][9]

3.3. Thiazine Rearrangement

When conjugating to a peptide or protein with an N-terminal cysteine, the initial thiosuccinimide adduct can undergo an intramolecular rearrangement to form a more stable six-membered thiazine ring.[3][8][12] This side reaction is more prominent at basic pH and can be minimized by performing the conjugation under acidic conditions or by avoiding the use of an N-terminal cysteine with a free amino group.[3][17]

Caption: Overview of Potential Side Reactions in Maleimide-Thiol Conjugation.

Enhancing Conjugate Stability

To counteract the reversibility of the thioether bond, strategies have been developed to enhance the stability of the conjugate. One common approach is to promote the hydrolysis of the thiosuccinimide ring after the initial conjugation.[18] This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating it.[12] The resulting ring-opened succinamic acid thioether is stable and no longer susceptible to the retro-Michael reaction.[5][12][18]

Experimental Protocol: A Step-by-Step Guide

This section provides a generalized protocol for the conjugation of a maleimide-activated molecule to a protein.

5.1. Materials and Reagents

-

Protein containing free thiol groups (1-10 mg/mL)

-

Maleimide-activated reagent

-

Degassed conjugation buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5)[14]

-

Anhydrous DMSO or DMF

-

Reducing agent (e.g., TCEP), if necessary[10]

-

Purification column (e.g., gel filtration)

5.2. Procedure

-

Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[14]

-

(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[1][19]

-

Maleimide Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[11]

-

Conjugation Reaction: Add the maleimide solution to the protein solution at a 10-20 fold molar excess.[11] Gently mix and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[11]

-

Purification: Remove excess, unreacted maleimide reagent using a suitable purification method such as gel filtration or dialysis.[19]

-

Characterization and Storage: Characterize the conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry). For short-term storage, keep the conjugate at 2-8°C for up to one week.[1] For long-term storage, add protectants like BSA and sodium azide and store at -20°C.[11]

Caption: Generalized Experimental Workflow for Maleimide-Thiol Conjugation.

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool for bioconjugation, enabling the site-specific modification of proteins and other biomolecules.[4] A thorough understanding of the reaction mechanism, the influence of key parameters like pH, and the potential for side reactions is paramount for achieving optimal results. By carefully controlling the experimental conditions and considering strategies to enhance conjugate stability, researchers can effectively harness this chemistry for a wide range of applications, from basic research to the development of advanced therapeutics like antibody-drug conjugates.[4]

References

- A Comprehensive Technical Guide to the Maleimide-Thiol Michael Addition Reaction - Benchchem.

- Maleimide Reaction Chemistry | Vector Labs.

- The Thiol-Maleimide Reaction: A Guide - Bachem.

- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes - Tocris Bioscience.

- Maleimide Conjugation - Bioconjug

- Mastering Maleimide Reactions in Bioconjugation: Your Ultim

- Technical Support Center: Thiosuccinimide Linkage Stability - Benchchem.

- Maleimide Conjug

- An In-depth Technical Guide to Maleimide-Thiol Conjugation: Principles and Protocols - Benchchem.

- Maleimide Labeling of Proteins and Other Thiol

- Maleimide conjug

- Technical Support Center: Optimizing pH for Selective Maleimide-Thiol Reactions - Benchchem.

- Application Notes and Protocols for Maleimide-Thiol Conjug

- Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC.

- Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US.

- Side reactions of maleimide groups in bioconjug

- Improving the Stability of Maleimide–Thiol Conjug

- Technical Support Center: Maleimide-Thiol Linkage Stability in ADCs - Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bachem.com [bachem.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. d-nb.info [d-nb.info]

- 17. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. bioacts.com [bioacts.com]

The Strategic Role of the PEG9 Spacer in Bioconjugation: A Technical Guide

Introduction: Beyond the Linker as a Simple Tether

In the sophisticated landscape of biopharmaceutical development, the covalent linkage of two or more molecules—a process known as bioconjugation—is a foundational technology.[1] This chemical strategy allows for the creation of novel constructs that combine the properties of their components, such as the targeted specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug in an Antibody-Drug Conjugate (ADC).[2] At the heart of this technology lies the linker, a component once viewed as a simple tether but now recognized as a critical modulator of the conjugate's overall performance.[1]

Among the most versatile and impactful linkers are those incorporating polyethylene glycol (PEG) spacers.[3][4] These flexible, hydrophilic chains are strategic tools that profoundly influence the solubility, stability, pharmacokinetics, and immunogenicity of the final bioconjugate.[4][5] This guide provides an in-depth technical exploration of the PEG9 spacer, a discrete and monodisperse linker composed of nine ethylene glycol units. We will dissect its core physicochemical properties, elucidate its functional advantages in complex biologics, and provide actionable, field-proven experimental protocols for its successful implementation.

Section 1: Physicochemical Properties of the PEG9 Spacer

The term "PEG9" refers to a monodisperse polyethylene glycol chain, meaning it has a precisely defined length and molecular weight, consisting of nine repeating ethylene glycol units (-CH₂−CH₂−O−).[6][7] This uniformity is a significant departure from traditional, polydisperse PEG mixtures and allows for the synthesis of homogenous bioconjugates with consistent properties.[7][8] The defining characteristics of a PEG9 spacer are rooted in its molecular structure.

Key Physicochemical Characteristics:

-

Hydrophilicity: The repeating ether linkages of the PEG chain form hydrogen bonds with water molecules, making it highly soluble in aqueous environments.[3][4] This property is crucial for counteracting the hydrophobicity of many small molecule payloads.[2]

-

Flexibility: The carbon-oxygen single bonds within the PEG backbone have a low barrier to rotation, imparting significant conformational flexibility to the chain.[3] This allows the conjugated molecules to orient themselves optimally, minimizing steric hindrance.[9]

-

Biocompatibility and Low Immunogenicity: PEG is well-established as a non-toxic and biologically inert polymer, eliciting minimal immune responses in most applications.[5][8] It can create a "stealth" effect by forming a hydration shell around the bioconjugate, masking it from the immune system.[4][10]

-

Defined Length: A PEG9 spacer provides a specific, predictable distance between the conjugated molecules. This precise spacing is critical for optimizing biological activity, such as ensuring an antibody can bind its target receptor without interference from a conjugated drug.[11]

| Property | Description | Impact on Bioconjugate |

| Composition | Nine repeating ethylene glycol units | Monodisperse, ensuring batch-to-batch consistency |

| Solubility | High in aqueous and many organic solvents[4] | Enhances solubility of hydrophobic payloads, reduces aggregation[8] |

| Flexibility | Free rotation around C-O bonds[3] | Reduces steric hindrance, allows for optimal binding orientation[9] |

| Immunogenicity | Generally low to negligible[3] | Reduces risk of immune clearance and adverse reactions[5][10] |

| Hydrodynamic Radius | Increases the effective size of the molecule in solution | Prolongs circulation half-life by reducing renal clearance[5][12] |

Section 2: Functional Advantages of the PEG9 Spacer in Bioconjugate Design

The deliberate incorporation of a PEG9 spacer is a design choice driven by the tangible performance benefits it imparts to the final conjugate. These advantages are not theoretical; they are observable, quantifiable improvements in the molecule's behavior both in vitro and in vivo.

Enhanced Solubility and Reduced Aggregation

A primary challenge in ADC development is the tendency of hydrophobic cytotoxic payloads to cause aggregation when conjugated to an antibody, especially at high drug-to-antibody ratios (DARs).[6] This aggregation can lead to poor stability, loss of efficacy, and rapid clearance from circulation.[8] The hydrophilic PEG9 spacer acts as a solubilizing agent, effectively shielding the hydrophobic drug and preventing the conjugate from aggregating.[2][6] This enables the creation of more heavily loaded ADCs (higher DARs) that remain soluble and stable.[6][8]

Improved Pharmacokinetics (PK)

PEGylation is a well-established strategy for extending the circulation half-life of therapeutic molecules.[5][13] The PEG9 spacer, by increasing the overall hydrodynamic size of the bioconjugate, reduces the rate of renal clearance.[12] This leads to a longer retention time in the bloodstream, allowing for greater exposure of the target tissue to the therapeutic.[5] The formation of a hydration shell around the conjugate also reduces non-specific clearance mechanisms.[6]

Mitigation of Steric Hindrance

When two large molecules, such as an antibody and an enzyme, are conjugated, or when a small molecule is attached near a protein's active site, steric hindrance can impair the function of one or both components. The PEG9 spacer provides physical separation, acting as a flexible arm that allows each component to function without interfering with the other.[9] The optimal length of this spacer is critical; a spacer that is too short may not resolve the steric clash, while one that is too long could introduce other issues, such as being masked by the PEG itself.[14]

Reduced Immunogenicity

The PEG chain can effectively "mask" antigenic epitopes on a protein's surface from recognition by the immune system.[4][15] This "stealth" effect is crucial for therapeutic proteins, especially those that are non-human or have been modified, as it can significantly reduce the risk of generating neutralizing antibodies that would otherwise compromise the drug's efficacy and safety.[10][16]

Section 3: Key Applications and Workflows

The versatile properties of PEG9 spacers have made them integral to several cutting-edge therapeutic and diagnostic platforms.

Application Highlight: Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connecting the antibody to the cytotoxic payload is a critical design element. A PEG9 spacer within the linker architecture enhances the ADC's overall properties by:

-

Improving Solubility: Allowing for higher DARs without causing aggregation.[6]

-

Enhancing Stability: Protecting the payload and maintaining the antibody's integrity.

-

Optimizing PK: Extending the ADC's half-life in circulation.[6]

Below is a conceptual workflow for the synthesis of an ADC using a heterobifunctional PEG9 linker.

Caption: Conceptual workflow for ADC synthesis using a Maleimide-PEG9-NHS ester linker.

Section 4: Experimental Protocols and Methodologies

Trustworthiness in science is built on reproducible, self-validating protocols. The following sections provide detailed, step-by-step methodologies for common bioconjugation reactions involving PEG9 spacers.

Protocol 1: Two-Step Conjugation of an Antibody to a Thiol-Containing Payload using a Maleimide-PEG9-NHS Ester Linker

This is one of the most common strategies, offering control over the reaction by activating the antibody first, removing excess linker, and then reacting it with the payload.[17]

Rationale: This two-step process prevents the formation of homodimers of the thiol-containing payload and allows for better control over the final DAR. The NHS ester reacts with primary amines (like lysine residues on an antibody) at a slightly alkaline pH, while the maleimide group reacts specifically with sulfhydryl groups (thiols) at a near-neutral pH.[17]

Materials:

-

Antibody (Protein-NH₂): e.g., Trastuzumab at 10 mg/mL in PBS, pH 7.4.

-

Thiol-Payload (Molecule-SH): e.g., a cytotoxic drug with a free thiol group.

-

Maleimide-PEG9-NHS Ester: Dissolved immediately before use in anhydrous DMSO to 10 mM.[17]

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[17]

-

Quenching Reagent: 1M Tris-HCl, pH 8.0.

-

Purification System: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with Conjugation Buffer.[18]

Step-by-Step Methodology:

Part A: Activation of the Antibody with the Linker

-

Preparation: Bring the antibody solution to room temperature.

-

Linker Addition: Add a 10-fold molar excess of the dissolved Maleimide-PEG9-NHS Ester to the antibody solution. The final DMSO concentration should be kept below 10% to maintain protein integrity.[17]

-

Incubation: React for 60 minutes at room temperature with gentle mixing.

-

Purification: Immediately remove the excess, unreacted linker using an SEC desalting column equilibrated with Conjugation Buffer.[17] The activated antibody will elute in the void volume.

Part B: Conjugation of Activated Antibody to Thiol-Payload

-

Payload Addition: Combine the purified, activated antibody (Ab-PEG9-Maleimide) with the thiol-containing payload. A 3 to 5-fold molar excess of the payload over the antibody is a good starting point.

-

Incubation: React for 2 hours at room temperature or overnight at 4°C, protected from light.[18]

-

Quenching (Optional): To cap any unreacted maleimide groups, add L-cysteine to a final concentration of 1 mM and incubate for 30 minutes.

-

Final Purification: Purify the final ADC conjugate away from excess payload and other reaction components using SEC or another appropriate chromatography method (e.g., Hydrophobic Interaction Chromatography, HIC).

-

Characterization: Confirm the conjugation and determine the average DAR using techniques such as UV-Vis spectroscopy, Mass Spectrometry (MS), and HIC.

Caption: The PEG9 spacer mitigates aggregation and steric hindrance.

Section 5: Conclusion and Future Outlook

The PEG9 spacer is far more than a simple connector; it is a sophisticated functional unit that empowers researchers to overcome fundamental challenges in bioconjugate development. By enhancing solubility, improving pharmacokinetics, and reducing immunogenicity, the PEG9 spacer enables the creation of more stable, safe, and effective therapeutics.[2][13][] As the field moves towards more complex constructs, such as multi-payload ADCs and targeted protein degraders (PROTACs), the rational selection and application of discrete PEG linkers like PEG9 will continue to be a cornerstone of innovative drug design. The ability to precisely control the physicochemical properties of these complex biologics through linker technology will undoubtedly accelerate the development of the next generation of targeted therapies.

References

- Labinsights. (2025, May 22).

-

Veronese, F. M., & Pasut, G. (2005). The impact of PEGylation on biological therapies. Advanced Drug Delivery Reviews, 57(15), 2107-2129. [Link]

- BOC Sciences.

- Huateng Pharma. (2024, June 28).

- Vector Labs. Advantages of dPEG® in ADC Linker Design.

- Sheng, Y., et al. (2025, August 10). Effects of pharmaceutical PEGylation on drug metabolism and its clinical concerns. Journal of Drug Metabolism and Toxicology.

- ADC Review. (2018, June 29).

- Zhang, Y., et al. (2025, August 20). Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization.

- Fishburn, C. S. (2008). The pharmacology of PEGylation: Balancing PD with PK to generate novel therapeutics. Journal of Pharmaceutical Sciences, 97(10), 4167-4183.

- Gonçalves, J., & Caliceti, P. (2025, July 29).

- BenchChem.

- BroadPharm. Instructions for the use of Mal-(PEG)n-NHS Ester.

- Biopharma PEG. (2022, February 10).

-

Jones, M. W., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 11(29), 7535-7540. [Link]

- Aapptec Peptides.

- Technology Networks.

- McGill University.

- ChemPep. Overview of PEG Linkers.

- PurePEG. (2025, September 29). PEG Linker Selection Guide.

-

Sim, J. E., et al. (2021). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. Frontiers in Chemistry, 9, 693630. [Link]

- BroadPharm. Azido-PEG9-acid, 1670249-37-2.

- ResearchGate. Role of PEG spacer in the targeting process.

- Thermo Fisher Scientific. Polyethylene Glycol (PEG)

- BenchChem.

-

Gabizon, A., et al. (2007). Effects of Polyethylene Glycol Spacer Length and Ligand Density on Folate Receptor Targeting of Liposomal Doxorubicin In Vitro. Bioconjugate Chemistry, 18(4), 1131–1139. [Link]

- LifeTein. (2025, May 14).

- Aapptec Peptides. (2019, November 21).

- LifeTein.

- BenchChem.

-

ResearchGate. PEG linkers and properties. [Link]

- BenchChem.

-

Vij, N. (2020). Synthesis and Evaluation of Airway-Targeted PLGA-PEG Nanoparticles for Drug Delivery in Obstructive Lung Diseases. Methods in Molecular Biology, 2118, 147-154. [Link]

-

Al-Hajaj, N., et al. (2019). Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. Polymers, 11(7), 1188. [Link]

- Ng, P. S., et al. (2010). Synthesis and Evaluation of New Spacers for Use as dsDNA End-Caps.

- ResearchGate. Targeting drugs to the airways: The role of spacer devices.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 3. chempep.com [chempep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labinsights.nl [labinsights.nl]

- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 8. adcreview.com [adcreview.com]

- 9. lifetein.com [lifetein.com]

- 10. creativepegworks.com [creativepegworks.com]

- 11. purepeg.com [purepeg.com]

- 12. lifetein.com [lifetein.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. peptide.com [peptide.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Researcher's Guide to Boc Protection and Deprotection: Strategy, Mechanism, and Application

Introduction: The Strategic Imperative of the Boc Group in Modern Synthesis

In the intricate world of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the ability to selectively mask and unmask reactive functional groups is paramount. Among the arsenal of protecting groups available to the modern chemist, the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone for amine protection.[1][2][3] Its widespread adoption is a direct consequence of its unique stability profile—robust enough to withstand a wide array of non-acidic reagents, yet readily cleavable under controlled acidic conditions.[3][4][5] This guide provides an in-depth exploration of the Boc group, from the fundamental principles governing its application to field-proven protocols for its installation and removal, designed for researchers and drug development professionals who require both theoretical understanding and practical execution.

The strategic value of the Boc group lies in its "orthogonality" to other common protecting groups.[4][6] For instance, it can be removed in the presence of base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) or groups susceptible to hydrogenolysis such as Cbz (benzyloxycarbonyl).[4][7][8] This orthogonality is the key to complex molecular architecture, allowing for the sequential deprotection and manipulation of different parts of a molecule.[6][8]

Part 1: The Chemistry of Boc Protection

The Underlying Principle: Rendering Amines Nucleophilically Inert

The primary function of the Boc group is to temporarily convert a nucleophilic amine into a non-reactive carbamate.[4][6] This transformation is crucial to prevent unwanted side reactions during subsequent synthetic steps. The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O), a highly reactive and convenient reagent.[1][9]

Mechanism of Boc Protection

The reaction proceeds via a straightforward nucleophilic acyl substitution. The amine nitrogen attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[4][10][11] This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate leaving group. This leaving group is unstable and readily decomposes into carbon dioxide and tert-butoxide, which then deprotonates the newly formed carbamate, driving the reaction to completion.[1][10][11]

Caption: Mechanism of amine protection using (Boc)₂O.

Standard Experimental Protocol for Boc Protection

This protocol is a generalized procedure for the N-Boc protection of a primary or secondary amine in solution.

Materials:

-

Amine substrate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)[2][9]

-

Base (optional, e.g., Triethylamine (TEA), Sodium hydroxide (NaOH), or 4-Dimethylaminopyridine (DMAP))[1][12]

Procedure:

-

Dissolve the amine substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

If the amine is a hydrochloride salt, add 1.1 equivalents of a base like triethylamine to generate the free amine in situ.

-

Add 1.1 to 1.5 equivalents of (Boc)₂O to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-4 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected amine.

Part 2: The Art and Science of Boc Deprotection

The removal of the Boc group is as critical as its installation. The choice of deprotection conditions is dictated by the overall sensitivity of the substrate to acid.

The Mechanism of Acid-Catalyzed Deprotection

Boc deprotection is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[10][13][14] This protonation makes the carbamate a better leaving group. The molecule then fragments, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[4][13][15] The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[4][10][13] The liberated amine is then protonated by the excess acid to form the corresponding ammonium salt.[14]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The Challenge of the tert-Butyl Cation and the Role of Scavengers

A significant challenge during acid-catalyzed deprotection is the generation of the highly reactive tert-butyl cation.[16][17] This electrophile can alkylate nucleophilic residues within the substrate, particularly in peptide synthesis.[16] Common targets for this unwanted side reaction include the side chains of tryptophan, methionine, cysteine, and tyrosine.[16][18]

To mitigate this, "scavengers" are added to the deprotection cocktail.[16][18] These are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate, effectively trapping it before it can cause damage.[16][19]

Commonly Used Scavengers:

-

Triisopropylsilane (TIS): A very effective carbocation scavenger.

-

Water: Can act as a scavenger and helps in dissolving the amine salt.

-

Thioanisole: Particularly useful for protecting methionine and tryptophan residues.[18]

-

1,2-Ethanedithiol (EDT): Effective for protecting cysteine.[20]

-

Phenol: Often used to protect tyrosine.[20]

A widely used general-purpose scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[16] For more complex peptides, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) offers broader protection.[16]

Deprotection Protocols: From Harsh to Mild

The choice of the acidic reagent for Boc deprotection is a critical experimental parameter.

2.3.1 Strong Acid Deprotection: Trifluoroacetic Acid (TFA)

TFA is the most common reagent for Boc deprotection due to its high efficiency and volatility, which simplifies workup.[13][21]

Protocol for TFA Deprotection:

-

Dissolve the Boc-protected substrate in a minimal amount of Dichloromethane (DCM).

-

In a well-ventilated fume hood, add a solution of 25-50% TFA in DCM.[16] For more resistant Boc groups, neat TFA can be used.[10][21]

-

Add the appropriate scavengers (e.g., 2.5% TIS and 2.5% water).[16]

-

Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

-

The resulting amine trifluoroacetate salt can often be used directly or can be purified by precipitation with cold diethyl ether.

2.3.2 Standard Acid Deprotection: HCl in Dioxane or Methanol

A solution of hydrogen chloride (HCl) in an organic solvent is another widely used method.[22][23][24] 4M HCl in dioxane is a standard reagent that is commercially available and provides clean and efficient deprotection.[22][23]

Protocol for HCl/Dioxane Deprotection:

-

Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent like DCM or ethyl acetate.

-

Add an excess (typically 5-10 equivalents) of 4M HCl in dioxane.[22][23]

-

Stir the mixture at room temperature for 30 minutes to 4 hours. The deprotected amine hydrochloride salt often precipitates from the solution.

-

The product can be isolated by filtration, or the solvent can be removed in vacuo. The resulting solid can be washed with diethyl ether to remove any non-polar impurities.

2.3.3 Milder Deprotection Conditions

For substrates that are sensitive to strong acids, milder conditions are required. These methods often offer greater chemoselectivity.

-

Oxalyl Chloride in Methanol: This system generates HCl in situ and has been reported as a mild method for deprotection at room temperature.[25][26]

-

Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in DCM can selectively cleave secondary N-Boc groups while leaving primary ones intact.[1] Montmorillonite K10 clay can be used for the selective deprotection of aromatic N-Boc groups.[1][5]

-

Thermal Deprotection: Heating the protected amine can also lead to the removal of the Boc group, although this often requires high temperatures (e.g., 180 °C).[10][27]

Part 3: Data-Driven Decision Making

Comparative Stability and Deprotection Conditions

| Protecting Group | Stability to Base | Stability to Hydrogenolysis | Deprotection Condition | Orthogonal Partner(s) |

| Boc | Stable[4] | Stable[5] | Strong Acid (TFA, HCl)[4][10] | Fmoc, Cbz |

| Fmoc | Labile (Piperidine)[4] | Stable | Base[6] | Boc, Cbz |

| Cbz (Z) | Stable | Labile (H₂, Pd/C)[4] | Hydrogenolysis[4] | Boc, Fmoc |

| Alloc | Stable | Stable | Pd(0) catalysis[4] | Boc, Fmoc, Cbz |

Workflow for Selecting Deprotection Strategy

Caption: Decision workflow for choosing a Boc deprotection method.

Conclusion

The Boc protecting group is an indispensable tool in the synthetic chemist's toolbox. Its reliability, ease of use, and well-understood reactivity make it a first choice for amine protection in a multitude of applications. A thorough understanding of the mechanisms of both protection and deprotection, coupled with a strategic approach to choosing reaction conditions and the judicious use of scavengers, will empower researchers to navigate complex synthetic pathways with confidence and precision, ultimately accelerating the pace of discovery and development.

References

- Benchchem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

- RSC Advances. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).

- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.

- RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.

- University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).

- Benchchem. (n.d.). Navigating Boc Deprotection: A Guide to Minimizing Side Products.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.

- NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.

- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.

- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.

- International Journal of Chemistry. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.

- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.

- Organic Chemistry Portal. (n.d.). Protective Groups.

- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.

- ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.

- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. mcours.net [mcours.net]

- 4. total-synthesis.com [total-synthesis.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protective Groups [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. biosynth.com [biosynth.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 18. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. Boc Deprotection - TFA [commonorganicchemistry.com]

- 22. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. experts.arizona.edu [experts.arizona.edu]

- 24. researchgate.net [researchgate.net]

- 25. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. xray.uky.edu [xray.uky.edu]

- 27. pubs.acs.org [pubs.acs.org]

Mal-amido-PEG9-NHBoc safety data sheet and handling

An In-depth Technical Guide to the Safety and Handling of Mal-amido-PEG9-NHBoc

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing this compound

This compound is a heterobifunctional crosslinker of significant utility in modern biopharmaceutical research, particularly in the construction of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. Its structure is tripartite, consisting of three key functional domains: a thiol-reactive maleimide group, a hydrophilic polyethylene glycol (PEG) spacer of nine ethylene oxide units, and a terminal primary amine protected by a tert-butoxycarbonyl (Boc) group.[1][2] This design allows for the precise, covalent linkage of molecules containing sulfhydryl groups (e.g., cysteine residues in proteins) to molecules with a primary amine, following the removal of the acid-labile Boc protecting group.

The hydrophilic PEG spacer is incorporated to enhance the aqueous solubility and improve the pharmacokinetic properties of the resulting conjugate.[1][3] Understanding the distinct chemical reactivity and toxicological profile of each component is paramount to its safe and effective implementation in the laboratory. This guide provides a holistic overview, moving from the molecule's inherent hazards to practical, field-tested protocols for its handling, use, and disposal.

Chapter 1: A Synthesis of Safety Data

A thorough risk assessment begins with a detailed analysis of the Safety Data Sheet (SDS). While the long PEG chain generally reduces the acute toxicity of the parent maleimide, the reactive nature of the maleimide functional group remains the primary driver of the hazard profile.

GHS Hazard Profile

The available safety data for this compound classifies the compound as follows:

| Hazard Class | GHS Category | Hazard Statement | Rationale and Implication |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] | Ingestion of the solid compound could lead to systemic toxicity. This underscores the importance of prohibiting eating, drinking, or smoking in the laboratory and using dedicated spatulas and weighing vessels. |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[4] | Direct release into waterways must be strictly avoided. All waste streams containing this reagent must be collected and disposed of as hazardous chemical waste. |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[4] | The long-term environmental persistence necessitates rigorous containment and specialized waste disposal procedures to prevent ecological damage. |

This data is synthesized from the supplier SDS for this compound.[4]

The Maleimide Moiety: The Primary Chemical Hazard

The maleimide functional group is an electrophilic Michael acceptor, designed to react with nucleophilic thiol groups.[5] This reactivity is not, however, exclusive to target cysteines; it can react with endogenous thiols, such as glutathione, or cysteine residues in laboratory personnel's proteins. This reactivity is the mechanistic basis for its primary hazards:

-

Skin and Eye Irritation/Corrosion: Maleimide-containing compounds are known to be severe irritants and can cause chemical burns upon direct contact with skin or eyes.[6][7]

-

Skin Sensitization: Repeated exposure can lead to an allergic skin reaction (contact dermatitis).[6][7]

-

Respiratory Tract Irritation: Inhalation of the compound as a dust or aerosol can irritate the respiratory system.[6]

The logical relationship between the compound's structure and required safety protocols is illustrated below.

Caption: Causality from chemical hazards to safety protocols.

Chapter 2: Laboratory Handling and Storage

The stability and integrity of this compound are contingent on proper storage and handling. The maleimide group, in particular, is susceptible to degradation.

Storage Protocol

-

Temperature: Long-term storage at -20°C is mandatory to minimize degradation.[8][9][10][11][12][13]

-

Atmosphere: The compound should be stored under an inert atmosphere, such as argon or dry nitrogen.[11][12] This prevents oxidation.

-

Light and Moisture: Protect from light and moisture at all times.[11][12] Maleimides are light-sensitive, and the compound can be hygroscopic. Store in a desiccator, even when inside the freezer.

Handling Protocol: Weighing and Dissolving

-

Preparation: Before retrieving from storage, allow the container to equilibrate to room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid, which would lead to hydrolysis.[12][14]

-

Personal Protective Equipment (PPE): At a minimum, wear nitrile gloves, safety glasses with side shields, and a lab coat.

-

Weighing: Conduct all weighing operations in a chemical fume hood or a balance enclosure to avoid inhaling fine powder. Use dedicated, clean spatulas.

-

Dissolution: The compound is soluble in organic solvents like DMSO, DMF, and DCM.[10] It has good aqueous solubility due to the PEG chain, though this can be buffer-dependent.[1][9] For bioconjugation reactions, a common practice is to prepare a concentrated stock solution (e.g., 10-100 mg/mL) in anhydrous DMSO or DMF and then add it dropwise to the aqueous reaction buffer.[14] Use the stock solution immediately after preparation.

Chapter 3: Experimental Workflows and Safety Integration

The utility of this compound lies in two sequential chemical transformations: the deprotection of the amine and the conjugation to a thiol. Each step carries its own set of safety considerations.

Workflow Step 1: Boc Group Deprotection

The Boc group is a robust protecting group that is stable under many conditions but is efficiently removed under strong acidic conditions.[15] The most common method involves trifluoroacetic acid (TFA).[16][17]

CAUTION: Trifluoroacetic acid is extremely corrosive and can cause severe, deep-tissue burns that may not be immediately painful. Its vapors are also highly toxic. This entire procedure must be performed in a certified chemical fume hood while wearing appropriate PPE, including acid-resistant gloves (e.g., butyl rubber or laminate film over nitrile), a lab coat, and chemical splash goggles.

Protocol for Boc Deprotection:

-

Reaction Setup: In the fume hood, dissolve the this compound in a suitable solvent, typically Dichloromethane (DCM).

-

Acid Addition: Slowly add an excess of Trifluoroacetic Acid (TFA). A common solution is 20-50% TFA in DCM (v/v).[17] The reaction produces carbon dioxide and isobutylene gas, so the system must not be sealed.[16]

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 30-60 minutes. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once complete, the TFA and DCM are typically removed under reduced pressure (rotary evaporation). It is crucial that the vacuum pump is protected by a cold trap and/or a base trap to capture the acidic TFA vapors.

-

Final Product: The resulting product is the TFA salt of the deprotected amine (Mal-amido-PEG9-NH2·TFA), which can often be used directly in the next step or purified further.

Workflow Step 2: Maleimide-Thiol Conjugation

This reaction forms a stable thioether bond between the maleimide group and a sulfhydryl group on a target molecule (e.g., a protein, peptide, or small molecule).[18]

Causality: The success of this conjugation is highly pH-dependent. The thiol must be in its nucleophilic thiolate form (RS⁻) to react, which is favored at higher pH. However, the maleimide ring itself is susceptible to hydrolysis at basic pH (>7.5), which would render it unreactive.[14] Therefore, a delicate balance must be struck.

Protocol for Maleimide-Thiol Conjugation:

-

Buffer Preparation: Prepare a conjugation buffer that is free of extraneous thiols (e.g., DTT, β-mercaptoethanol). A phosphate-buffered saline (PBS) at pH 6.5-7.5 is the standard choice.[14][18]

-

Target Molecule Preparation: Dissolve the thiol-containing molecule in the conjugation buffer. If the protein has disulfide bonds, it may require prior reduction (e.g., with TCEP, which does not contain a free thiol and thus does not compete in the reaction) followed by removal of the reducing agent.[19]

-

Conjugation Reaction: Add the this compound (or its deprotected amine form) to the solution of the target molecule. A 5- to 20-fold molar excess of the PEG-maleimide reagent is typically used to drive the reaction to completion.[18][19][20]

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[18]

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to consume any unreacted maleimide.

-

Purification: The final PEGylated conjugate is purified from excess reagent and byproducts using methods such as Size Exclusion Chromatography (SEC), dialysis, or tangential flow filtration (TFF).[18]

The overall experimental process is summarized in the workflow diagram below.

Sources

- 1. Mal-amido-PEG9-NH-Boc, 2182602-20-4 | BroadPharm [broadpharm.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 4. This compound|MSDS [dcchemicals.com]

- 5. Maleimide - Wikipedia [en.wikipedia.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Maleimide PEG NHS, MAL-PEG-NHS [nanocs.net]

- 10. labsolu.ca [labsolu.ca]

- 11. MAL-PEG-NH2 - CD Bioparticles [cd-bioparticles.net]

- 12. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

- 13. Mal-PEG-NH2, Maleimide PEG Amine - Biopharma PEG [biochempeg.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 16. jk-sci.com [jk-sci.com]

- 17. BOC Protection and Deprotection [bzchemicals.com]

- 18. broadpharm.com [broadpharm.com]

- 19. researchgate.net [researchgate.net]

- 20. aladdin-e.com [aladdin-e.com]

An In-depth Technical Guide to Heterobifunctional Crosslinkers

<

Introduction: Precision Engineering at the Molecular Level

In the intricate landscape of bioconjugation, researchers continually seek tools that offer precision, control, and reliability. Heterobifunctional crosslinkers have emerged as indispensable reagents, providing the ability to covalently link two different biomolecules with a high degree of specificity.[1][2] Unlike their homobifunctional counterparts, which possess identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive ends.[3] This inherent asymmetry is the key to their power, enabling controlled, sequential reactions that minimize the formation of unwanted byproducts like homopolymers.[4][5] This guide will provide a comprehensive exploration of the core principles, chemistries, and applications of heterobifunctional crosslinkers, equipping researchers, scientists, and drug development professionals with the knowledge to effectively leverage these powerful tools.

The Core Advantage: Controlled, Two-Step Conjugation

The fundamental strength of heterobifunctional crosslinkers lies in their capacity to facilitate a two-step conjugation process.[3][4][6] This is achieved by selecting a crosslinker with reactive groups that target different functional groups on the molecules to be linked.[] The most commonly targeted functional groups on proteins are primary amines (-NH2), found on lysine residues and the N-terminus, and sulfhydryl groups (-SH) from cysteine residues.[5][8]

The ability to orchestrate the reaction sequentially is a significant advantage.[9] First, the crosslinker reacts with the first protein through one of its reactive ends. After this initial reaction, any excess, unreacted crosslinker can be removed. Subsequently, the second protein is introduced, reacting with the second, different reactive group on the crosslinker. This stepwise approach dramatically reduces the likelihood of unwanted self-conjugation or polymerization, which can be a significant issue with one-step reactions using homobifunctional crosslinkers.[5][10]

A Survey of Heterobifunctional Crosslinker Chemistries

The versatility of heterobifunctional crosslinkers stems from the variety of reactive groups that can be incorporated into their structure. This allows for the specific targeting of different functional groups on biomolecules.

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: The Workhorses of Bioconjugation

This is the most common and widely utilized class of heterobifunctional crosslinkers.[11] One end of the crosslinker typically features an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, while the other end has a sulfhydryl-reactive group, like a maleimide.[][11]

-

NHS Esters: These groups react efficiently with primary amines at a physiological to slightly alkaline pH (7.2-9) to form stable amide bonds.[12][13][14]

-

Maleimides: This group exhibits high selectivity for sulfhydryl groups, reacting within a pH range of 6.5-7.5 to form a stable thioether linkage.[15][16][]

The combination of an NHS ester and a maleimide allows for a highly controlled conjugation process, making these crosslinkers, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its water-soluble variant Sulfo-SMCC, popular choices for creating antibody-drug conjugates (ADCs) and other protein-protein linkages.[6][9][18]

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers

This class of crosslinkers provides an alternative strategy, particularly for conjugating glycoproteins. One end contains a carbonyl-reactive group, such as a hydrazide, which reacts with aldehydes or ketones.[11] These carbonyl groups can be naturally present or can be generated by oxidizing the carbohydrate portions of glycoproteins. The other end typically has a sulfhydryl-reactive group.[11]

Amine-Reactive and Photoreactive Crosslinkers

These crosslinkers offer a unique approach to conjugation. One end has a traditional amine-reactive group, while the other possesses a photoreactive group, such as an aryl azide or a diazirine.[3][11] The amine-reactive end allows for the initial, specific attachment to a biomolecule. The photoreactive end remains inert until it is exposed to UV light.[3][8] Upon activation, it forms a highly reactive species that can non-selectively insert into C-H bonds of nearby molecules.[11] This is particularly useful for capturing transient or weak protein-protein interactions.

Data Presentation: A Comparative Look at Common Heterobifunctional Crosslinkers

| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Cleavable | Water Soluble |

| SMCC | NHS Ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | No | No |

| Sulfo-SMCC | Sulfo-NHS Ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | No | Yes |

| SPDP | NHS Ester (Amine) | Pyridyl Disulfide (Sulfhydryl) | 6.8 | Yes (Reducing Agents) | No |

| Sulfo-LC-SPDP | Sulfo-NHS Ester (Amine) | Pyridyl Disulfide (Sulfhydryl) | 15.7 | Yes (Reducing Agents) | Yes |

| SDA | NHS Ester (Amine) | Diazirine (Photoreactive) | 3.9 | No | No |

| MPBH | Hydrazide (Carbonyl) | Maleimide (Sulfhydryl) | 14.9 | No | No |

Experimental Protocols: A Step-by-Step Guide to Protein-Protein Conjugation using Sulfo-SMCC

This protocol outlines the general steps for conjugating two proteins (Protein A and Protein B) using the heterobifunctional crosslinker Sulfo-SMCC. Protein A will be modified on its primary amines, and Protein B will be conjugated via its free sulfhydryl groups.

Workflow Diagram

Caption: Workflow for two-step protein conjugation using Sulfo-SMCC.

Methodology

-

Activation of Protein A with Sulfo-SMCC:

-

Dissolve Protein A in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0.

-

Dissolve Sulfo-SMCC in the reaction buffer immediately before use.

-

Add a molar excess of Sulfo-SMCC to the Protein A solution. The exact molar ratio will need to be optimized for your specific proteins.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

-

Removal of Excess Crosslinker:

-

Remove non-reacted Sulfo-SMCC by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.2). This step is crucial to prevent the crosslinker from reacting with Protein B in the subsequent step.

-

-

Conjugation of Activated Protein A to Protein B:

-

Ensure Protein B is in a buffer that is compatible with the maleimide reaction (pH 6.5-7.5) and is free of sulfhydryl-containing compounds. If necessary, reduce any disulfide bonds in Protein B to generate free sulfhydryls.

-

Combine the purified, activated Protein A with Protein B.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction (Optional):

-

The reaction can be stopped by adding a small molecule containing a free sulfhydryl group (e.g., cysteine or β-mercaptoethanol) to react with any remaining maleimide groups.

-

-

Purification of the Conjugate:

-

Purify the final protein-protein conjugate from unreacted proteins and byproducts using an appropriate chromatography method, such as size-exclusion chromatography or ion-exchange chromatography.

-

Applications in Drug Development: Engineering the Future of Therapeutics

Heterobifunctional crosslinkers are at the heart of several cutting-edge therapeutic strategies.

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[][20][21] Heterobifunctional crosslinkers are critical for attaching the drug payload to the antibody.[20][22][] The choice of linker, whether cleavable or non-cleavable, significantly impacts the ADC's stability in circulation and the mechanism of drug release at the target site.[][24][25]

-

Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions within the target cell, such as low pH in lysosomes or the presence of certain enzymes, to release the drug.[24][26]

-

Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the drug, which remains attached to a single amino acid.[26][27] This can offer greater stability in circulation.[27]

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are novel therapeutic agents that harness the cell's own protein disposal machinery to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule consisting of two active domains and a linker. One domain binds to the target protein, and the other recruits an E3 ubiquitin ligase. The linker brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The design and length of the linker are critical for the efficacy of the PROTAC.

Conclusion: A Versatile Toolkit for Molecular Innovation

Heterobifunctional crosslinkers represent a sophisticated and versatile class of reagents that have revolutionized the field of bioconjugation. Their ability to facilitate controlled, stepwise reactions provides an unparalleled level of precision in linking different biomolecules. From fundamental research exploring protein-protein interactions to the development of next-generation therapeutics like ADCs and PROTACs, these powerful tools are essential for driving innovation. As our understanding of biological systems deepens, the creative application of heterobifunctional crosslinkers will undoubtedly continue to unlock new possibilities in science and medicine.

References

-

Creative Biolabs. Heterobifunctional Crosslinkers.

-

Santa Cruz Biotechnology. Heterobifunctional Crosslinkers.

-

Sigma-Aldrich. Crosslinkers Selection Guide.

-

ProteoChem. Heterobifunctional Crosslinkers.

-

AAT Bioquest. (2022-08-31). What are the different types of crosslinking reagents?.

-

BOC Sciences. Heterobifunctional Crosslinkers for Labeling.

-

Thermo Fisher Scientific. Protein Crosslinking.

-

Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.

-

PurePEG. (2025-07-01). Cleavable vs. Non-Cleavable PEG Linkers: Pros, Cons, and Applications.

-

PubMed. Synthesis and applications of heterobifunctional photocleavable cross-linking reagents.

-